
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of amides, characterized by the presence of an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves several steps, starting from readily available precursors. One common method involves the reaction of 3,7,11-trimethyldodec-2-en-1-ol with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production often emphasizes cost-effectiveness and scalability, making use of optimized reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In insect-repellent applications, it is believed to interfere with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: This compound shares a similar carbon backbone but differs in functional groups.
Uniqueness
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide stands out due to its specific structural features and the presence of multiple methyl groups, which contribute to its unique chemical and physical properties
Propriétés
Numéro CAS |
63074-83-9 |
|---|---|
Formule moléculaire |
C19H37NO |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
N,N-diethyl-3,7,11-trimethyldodec-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-7-20(8-2)19(21)15-18(6)14-10-13-17(5)12-9-11-16(3)4/h15-17H,7-14H2,1-6H3 |
Clé InChI |
PZYPNVIIBKJRJM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C=C(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)

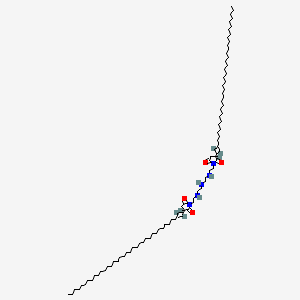
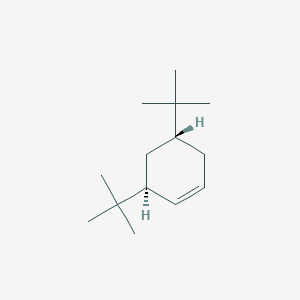
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
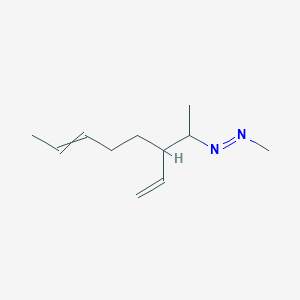
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
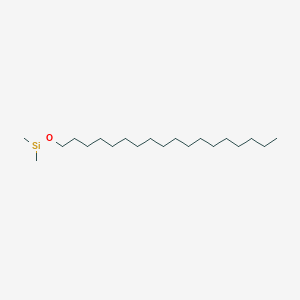

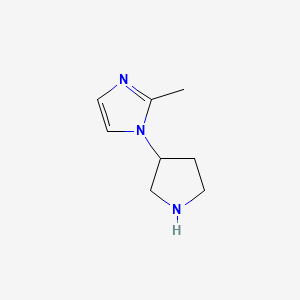

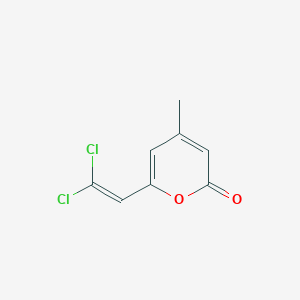
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
